Methyl 2-(3-bromoisoxazol-5-yl)-3-methylbutanoate
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Overview
Description
Methyl 2-(3-bromoisoxazol-5-yl)-3-methylbutanoate is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-bromoisoxazol-5-yl)-3-methylbutanoate typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne or alkene to form the isoxazole ring. Catalysts such as copper(I) or ruthenium(II) are often used to facilitate this reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromoisoxazol-5-yl)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the molecule.
Reduction: This can be used to modify the isoxazole ring or other parts of the molecule.
Substitution: The bromine atom in the isoxazole ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazoles .
Scientific Research Applications
Methyl 2-(3-bromoisoxazol-5-yl)-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibitors and other biological interactions.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(3-bromoisoxazol-5-yl)-3-methylbutanoate involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-phenylisoxazole-3-carboxylate
- 5-phenylisoxazole-3-carbohydrazide
- 2-(5-methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
Uniqueness
Methyl 2-(3-bromoisoxazol-5-yl)-3-methylbutanoate is unique due to the presence of the bromine atom in the isoxazole ring, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C9H12BrNO3 |
---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
methyl 2-(3-bromo-1,2-oxazol-5-yl)-3-methylbutanoate |
InChI |
InChI=1S/C9H12BrNO3/c1-5(2)8(9(12)13-3)6-4-7(10)11-14-6/h4-5,8H,1-3H3 |
InChI Key |
JRVDOLFTBRKNAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=NO1)Br)C(=O)OC |
Origin of Product |
United States |
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